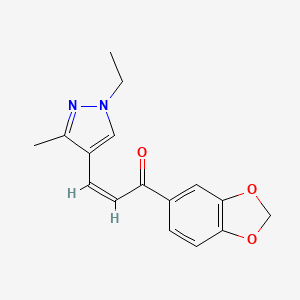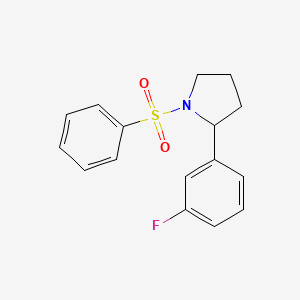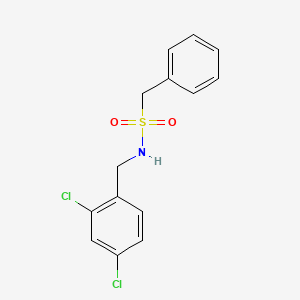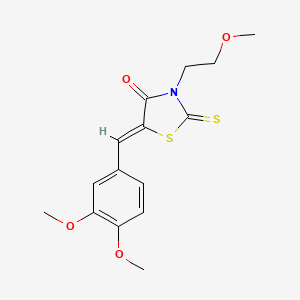![molecular formula C17H12Cl2N2O2 B4649612 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Übersicht
Beschreibung
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, also known as DCB-OA, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been studied extensively in the field of cancer research due to its potential as an anti-cancer agent. Studies have shown that 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is not fully understood, but studies have suggested that it works by inducing oxidative stress and disrupting the mitochondrial membrane potential in cancer cells, leading to apoptosis. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide induces apoptosis and inhibits cell proliferation. In animal models, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide in lab experiments is its specificity for cancer cells and its ability to induce apoptosis in a variety of cancer cell lines. However, one of the limitations of using 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is its potential toxicity to normal cells, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide. One area of interest is the development of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide analogs with improved specificity and reduced toxicity. Another area of research is the investigation of the potential of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide as a chemosensitizer, which could enhance the effectiveness of other anti-cancer drugs. Finally, the potential of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide as an anti-inflammatory agent warrants further investigation, particularly in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic compound that has shown promise as an anti-cancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but studies have suggested that it induces apoptosis in cancer cells and inhibits inflammation. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Eigenschaften
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-6-5-10(7-14(13)19)8-21-9-12(16(22)17(20)23)11-3-1-2-4-15(11)21/h1-7,9H,8H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFXBSTPAOCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)

![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4649562.png)
![5-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4649567.png)

![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)